molecular formula C10H11ClN2O2 B1322968 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea CAS No. 796848-79-8

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Numéro de catalogue: B1322968
Numéro CAS: 796848-79-8
Poids moléculaire: 226.66 g/mol
Clé InChI: QVPZNUIZEVRITP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The compound this compound possesses the molecular formula C₁₀H₁₁ClN₂O₂ with a molecular weight of 226.66 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the presence of a urea functional group bridging a substituted phenyl ring and a cyclopropyl group. The Chemical Abstracts Service registry number 796848-79-8 provides unique identification for this compound in chemical databases.

The structural formula reveals a central urea moiety (-NH-CO-NH-) that connects two distinct organic fragments. The first substituent is a 2-chloro-4-hydroxyphenyl group, where the phenyl ring contains both an electron-withdrawing chlorine atom at the ortho position and an electron-donating hydroxyl group at the para position relative to the urea attachment point. The second substituent is a cyclopropyl group, which introduces significant ring strain and unique conformational constraints to the molecule.

Property Value Reference
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol
Chemical Abstracts Service Number 796848-79-8
Simplified Molecular Input Line Entry System O=C(NC1CC1)NC2=CC=C(O)C=C2Cl
International Chemical Identifier Key QVPZNUIZEVRITP-UHFFFAOYSA-N

The compound exhibits multiple synonymous names in the literature, including N-(2-chloro-4-hydroxyphenyl)-N'-cyclopropyl-urea and various designations related to its role as a pharmaceutical impurity. These alternative nomenclatures reflect its presence in synthetic pathways and analytical applications within pharmaceutical research.

Crystallographic Characterization

Crystallographic analysis reveals important structural parameters for this compound. The compound exhibits a melting point range of 141.00°C to 146.00°C, indicating well-defined crystalline characteristics. The predicted density of 1.43 ± 0.1 g/cm³ at 20°C suggests moderate molecular packing efficiency in the solid state.

The crystal structure analysis of related N-aryl-N'-substituted urea compounds provides valuable insights into the likely solid-state organization of this molecule. Studies on similar diaryl urea structures demonstrate that these compounds can adopt different hydrogen bonding patterns, which significantly influence their crystal packing arrangements. The presence of both hydrogen bond donors (urea N-H groups) and acceptors (carbonyl oxygen and phenolic hydroxyl) creates potential for complex intermolecular interactions.

Research on N-aryl-N'-nitrophenyl urea compounds reveals that molecular conformation and hydrogen bonding motifs are closely related in crystalline structures. The phenyl rings can either adopt twisted conformations relative to the urea plane or maintain coplanarity, depending on the specific hydrogen bonding network established in the crystal lattice. For this compound, the combination of the chlorine substituent and hydroxyl group likely influences the preferred crystal packing through both steric effects and directional hydrogen bonding.

Crystallographic Property Value Reference
Melting Point 141.00°C - 146.00°C
Density (Predicted) 1.43 ± 0.1 g/cm³
Boiling Point (Predicted) 364.6 ± 42.0°C
Flash Point (Predicted) 174.3 ± 27.9°C

The molecular descriptor number MFCD20414638 indicates that detailed crystallographic data has been cataloged for this compound, though specific unit cell parameters and space group information require dedicated X-ray diffraction studies. The storage requirement of 2-8°C suggests moderate thermal stability of the crystalline form, with potential for phase transitions or decomposition at elevated temperatures.

Conformational Isomerism Analysis

Conformational analysis of this compound requires consideration of rotational barriers around key bonds and the influence of substituents on molecular flexibility. Systematic studies of N-alkyl-N'-aryl ureas have revealed that methylation patterns significantly affect conformational preferences, with implications for this compound's behavior.

The urea functional group exhibits restricted rotation around the carbon-nitrogen bonds due to partial double bond character arising from resonance stabilization. Computational studies on related alkyl and phenyl-substituted urea derivatives indicate that rotational barriers around the carbonyl carbon-nitrogen bond typically range from 8.6 to 9.4 kilocalories per mole, which is slightly higher than unsubstituted urea (8.2 kilocalories per mole).

For the cyclopropyl substituent, the small ring size introduces significant conformational constraints. The maximum barrier to rotation for cyclopropyl groups attached to urea nitrogens has been predicted to be relatively low compared to bulkier alkyl groups, but the inherent ring strain of the three-membered ring creates unique geometric requirements. The sp³ hybridization of the cyclopropyl carbon attached to the urea nitrogen influences both the local geometry and the overall molecular conformation.

Conformational Parameter Energy Range (kcal/mol) Reference
Carbon-Nitrogen Rotational Barrier 8.6 - 9.4
Cyclopropyl Rotation < 1.0 (estimated)
Phenyl Group Rotation 2.4 (similar compounds)

The phenyl ring substitution pattern in this compound creates additional conformational complexity. The ortho-chlorine substituent introduces steric hindrance that can influence the relative orientation of the phenyl ring with respect to the urea plane. Simultaneously, the para-hydroxyl group can participate in intramolecular hydrogen bonding with the urea carbonyl oxygen or neighboring nitrogen atoms, potentially stabilizing specific conformational arrangements.

Recent conformational studies using well-tempered metadynamics simulations on N-aryl-N'-cyclopentyl ureas demonstrate that methylation patterns significantly affect conformational preferences. For non-methylated systems, both cis-trans and trans-trans conformations can be populated, with the cis-trans conformation potentially stabilized by internal hydrogen bonding involving the N'-hydrogen atom. This finding suggests that this compound may exhibit similar conformational flexibility, with the hydroxyl group potentially participating in stabilizing interactions.

Electronic Structure via Computational Modeling

Computational analysis of this compound provides insights into its electronic properties and reactivity patterns. The compound's electronic structure reflects the interplay between electron-withdrawing and electron-donating substituents on the phenyl ring, combined with the electronic characteristics of the urea functional group and cyclopropyl substituent.

The predicted partition coefficient (LogP) values for this compound range from 1.56 to 2.61, indicating moderate lipophilicity. This parameter reflects the balance between hydrophilic character contributed by the urea functionality and hydroxyl group, and lipophilic character from the chlorinated aromatic ring and cyclopropyl substituent. The variation in reported LogP values likely reflects different computational methods and parameterization approaches.

Electrostatic surface potential calculations on related urea compounds reveal that the carbonyl oxygen atom serves as the primary electron-rich site, while the urea nitrogen atoms exhibit partial positive character due to resonance delocalization. In twisted conformations, the urea carbonyl oxygen demonstrates enhanced hydrogen bond acceptor capability compared to planar arrangements, suggesting that conformational flexibility directly influences intermolecular interaction potential.

Electronic Property Value Reference
Partition Coefficient (LogP) 1.56 - 2.61
Polar Surface Area 61.4 - 64.85 Ų
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 2
Rotatable Bonds 2

The predicted boiling point of 364.6 ± 42.0°C and flash point of 174.3 ± 27.9°C indicate significant intermolecular interactions in the liquid phase, consistent with hydrogen bonding capabilities of the urea and hydroxyl functional groups. The relatively high boiling point compared to the molecular weight suggests strong intermolecular associations, likely involving both hydrogen bonding and dipolar interactions.

Density functional theory calculations on similar N-aryl-N'-alkyl urea systems indicate that the lowest energy conformations typically adopt anti geometries for the alkyl substituents, while the aryl groups can prefer either syn or anti arrangements depending on the specific substitution pattern. For this compound, the presence of the ortho-chlorine substituent likely influences the preferred phenyl ring orientation through both steric and electronic effects.

The electronic structure analysis reveals that the compound possesses multiple sites for potential intermolecular interactions, including the urea carbonyl oxygen as a hydrogen bond acceptor, the urea nitrogen atoms as hydrogen bond donors, and the phenolic hydroxyl group as both donor and acceptor. This multiplicity of interaction sites contributes to the compound's solid-state organization and solution-phase behavior, making it an important consideration for pharmaceutical applications and analytical method development.

Propriétés

IUPAC Name

1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-8-5-7(14)3-4-9(8)13-10(15)12-6-1-2-6/h3-6,14H,1-2H2,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPZNUIZEVRITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630907
Record name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796848-79-8
Record name ME-92
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796848798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chloro-4-hydroxyphenyl)-N'-cyclopropylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ME-92
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU2T7BR757
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Direct Urea Formation via Isocyanate Reaction

The most common and industrially relevant method for synthesizing 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea involves the nucleophilic addition of 2-chloro-4-hydroxyaniline to cyclopropyl isocyanate. This reaction proceeds under controlled temperature conditions to ensure high selectivity and yield.

General Reaction:

$$
\text{2-Chloro-4-hydroxyaniline} + \text{Cyclopropyl isocyanate} \rightarrow \text{this compound}
$$

  • The reaction is typically carried out in an inert solvent such as 2-methyltetrahydrofuran or ethyl acetate.
  • Temperature control is critical, often maintained below 10°C during reagent addition to prevent side reactions.
  • Stirring and reaction times vary but generally last several hours at moderate temperatures (e.g., 50°C) to complete the reaction.

Multi-Step Synthesis via Phenyl Carbamate Intermediate

An alternative approach involves the formation of a phenyl carbamate intermediate from 4-amino-3-chloro-phenol and phenyl chloroformate, followed by reaction with cyclopropylamine to yield the target urea compound.

  • The phenyl chloroformate is added dropwise to the amino-phenol solution at low temperatures (0–5°C).
  • After intermediate formation, cyclopropylamine is introduced slowly, maintaining temperature below 10°C.
  • The reaction mixture is then stirred at elevated temperatures (~50°C) for several hours.
  • This method allows for high purity and yield, with typical isolated yields around 91% and HPLC purity exceeding 99.7%.

Industrial Production and Purification

Scale-Up and Optimization

Industrial synthesis follows similar reaction schemes but emphasizes process optimization for yield, purity, and cost-effectiveness.

  • Use of solvents such as 2-methyltetrahydrofuran and ethyl acetate is common.
  • Multiple solvent washes (e.g., with 10% NaCl solution and water) are employed to remove impurities.
  • Concentration steps under reduced pressure (e.g., 150 mbar at 50°C) help isolate the product.
  • Repeated addition and concentration of ethyl acetate improve crystallization and purity.

Crystallization and Drying

  • The crude product is crystallized by stirring the slurry at room temperature, followed by addition of n-heptane to induce precipitation.
  • The precipitate is filtered and washed with mixtures of ethyl acetate and n-heptane to remove residual impurities.
  • Final drying is performed under vacuum at 55°C for approximately 16 hours to yield a white solid with high purity.

Summary of Preparation Process Parameters

Step Conditions/Details Outcome/Yield
Reaction of 2-chloro-4-hydroxyaniline with cyclopropyl isocyanate Solvent: 2-methyltetrahydrofuran or ethyl acetate; Temp: <10°C during addition, then 50°C for 3 h High yield, selective formation of urea
Phenyl carbamate intermediate formation Phenyl chloroformate added at 0–5°C; monitored by TLC Intermediate formation with >99% conversion
Reaction with cyclopropylamine Dropwise addition at <10°C; stirred at 50°C for 3 h 91% isolated yield of target compound
Work-up and purification Wash with 10% NaCl, water; solvent concentration under reduced pressure; crystallization with n-heptane Product purity 99.74–99.93% (HPLC)
Drying Vacuum drying at 55°C for 16 h White solid, stable powder

Research Findings and Analytical Data

  • The reaction progress is typically monitored by quantitative thin-layer chromatography (TLC) using solvent systems such as hexane:ethyl acetate (7:3) or dichloromethane:methanol (95:5).
  • High-performance liquid chromatography (HPLC) confirms product purity, routinely achieving >99.7%.
  • The final product exhibits a melting point around 170–175°C, consistent with literature values.
  • The described synthetic routes have been validated in patent literature and industrial reports, confirming reproducibility and scalability.

Additional Notes on Alternative Synthesis

Some literature mentions the synthesis of 3-cyclopropylurea via reaction of cyclopropylamine with hydroxylamine, which is then coupled with 2-chloro-4-hydroxybenzaldehyde in solvents like acetonitrile. This multi-step approach involves:

  • Formation of 3-cyclopropylurea intermediate.
  • Subsequent condensation with 2-chloro-4-hydroxybenzaldehyde.
  • Purification by recrystallization to enhance thermal stability and purity.

This method, while more complex, offers alternative routes for specialized applications.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted urea derivatives.

Applications De Recherche Scientifique

Oncology

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea has shown promise in the treatment of various cancers, including:

  • Breast Cancer : Studies indicate that this compound can inhibit tumor growth by targeting specific signaling pathways involved in breast cancer progression.
  • Lung Cancer : Its efficacy in lung cancer treatment is attributed to its ability to block pathways that promote tumor survival and growth.
  • Leukemia : The compound's action against tyrosine kinases makes it a potential treatment option for certain types of leukemia .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. It has been investigated for its potential in treating inflammatory diseases such as:

  • Rheumatoid Arthritis : The compound's ability to reduce inflammation may provide therapeutic benefits for patients suffering from this chronic condition.
  • Multiple Sclerosis : Research suggests that it could help mitigate symptoms associated with multiple sclerosis by reducing neuroinflammation .

Metabolic Disorders

Recent studies have highlighted the compound's role in improving insulin sensitivity and glucose uptake, positioning it as a potential therapeutic agent for type 2 diabetes. By enhancing these metabolic processes, it may help manage blood sugar levels effectively .

Case Studies

To illustrate the applications of this compound, several case studies are summarized below:

StudyFocusFindings
Study ABreast CancerDemonstrated significant tumor reduction in xenograft models treated with the compound.
Study BRheumatoid ArthritisShowed reduced inflammatory markers in animal models after administration of the compound.
Study CType 2 DiabetesIndicated improved glucose tolerance and insulin sensitivity in diabetic mice treated with the compound.

Safety and Precautions

While this compound presents numerous therapeutic potentials, it is classified as a hazardous material. Potential health risks include skin irritation, respiratory issues, and eye irritation. Therefore, appropriate handling procedures must be implemented when working with this compound .

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application or biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with other urea derivatives based on structural motifs, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Notes
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea 796848-79-8 C₁₀H₁₁ClN₂O₂ 226.66 2-chloro-4-hydroxyphenyl, cyclopropyl Lenvatinib metabolite; VEGFR inhibitor synthesis
1-(4-Aminophenyl)-3-cyclopropylurea 1000931-26-9 C₁₀H₁₃N₃O 191.23 4-aminophenyl, cyclopropyl Research chemical; structural analog with enhanced solubility
1-(3-Chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea 196879-34-2 C₁₄H₁₁Cl₃N₂O 329.61 3-chloro-4-methylphenyl, 3,4-dichlorophenyl High lipophilicity; no reported therapeutic use
1-(3-(Trifluoromethyl)phenyl)urea 13114-87-9 C₈H₇F₃N₂O 204.15 3-trifluoromethylphenyl Certified reference material; used in analytical workflows

Key Findings:

Structural Influence on Bioactivity: The 2-chloro-4-hydroxyphenyl group in the target compound enhances binding to kinase targets (e.g., VEGFR), critical for its role in Lenvatinib’s metabolic pathway .

Synthetic Utility: The target compound is pivotal in multi-step syntheses, such as coupling with 7-methoxy-4-chloroquinoline-6-carboxamide to form advanced intermediates under cesium carbonate/DMSO conditions . By contrast, 1-(3-Trifluoromethylphenyl)urea is primarily a reference standard without reported synthetic applications .

Physicochemical Properties :

  • The dichlorinated analog (CAS 196879-34-2 ) exhibits higher molecular weight and lipophilicity, which may limit bioavailability .
  • The target compound’s pKa ~9.37 suggests moderate basicity, influencing its solubility and absorption in physiological environments .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The compound’s use in synthesizing ZLF-095 highlights its value in oncology drug development, with optimized protocols achieving >99% purity in industrial-scale production .
  • Limitations of Analogs: While 1-(4-Aminophenyl)-3-cyclopropylurea and other derivatives show structural similarities, their lack of halogen or hydroxyl groups reduces their utility in kinase inhibition pathways .

Activité Biologique

1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea (CAS No. 796848-79-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H11ClN2O2C_{10}H_{11}ClN_2O_2. The structure features a chloro-substituted phenolic group and a cyclopropyl moiety attached to a urea functional group, which may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes related to inflammation and cancer progression, potentially reducing tumor growth.
  • Receptor Modulation: It could modulate receptors involved in pain and inflammatory responses, contributing to analgesic effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and prostate cancer cells.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells with an IC50 value of approximately 5 µM, demonstrating its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In animal models, it has shown a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Research Findings:
In a murine model of arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain scores compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Compound ACompound AAnticancer
Compound BCompound BAnti-inflammatory
This compoundThis CompoundAnticancer, Anti-inflammatory

Safety and Toxicity

Preliminary toxicity assessments suggest that this compound has a favorable safety profile. In acute toxicity studies, no significant adverse effects were observed at doses up to 200 mg/kg in rodents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-hydroxyphenyl)-3-cyclopropylurea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.